Cas no 37744-61-9 (Iristectorin A)

Iristectorin A 化学的及び物理的性質
名前と識別子
-
- iristectorin A
- 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one
- 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy
- CID 134734935
- 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Iristectorin A
-
- インチ: 1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3
- InChIKey: HFODKTZIQVSGJO-UHFFFAOYSA-N
- ほほえんだ: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C2C(C(C(C3C([H])=C([H])C(=C(C=3[H])O[H])OC([H])([H])[H])=C([H])O2)=O)=C(C=1OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 492.126776g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 回転可能化学結合数: 6
- どういたいしつりょう: 492.126776g/mol
- 単一同位体質量: 492.126776g/mol
- 水素結合トポロジー分子極性表面積: 185Ų
- 重原子数: 35
- 複雑さ: 776
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 492.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.582±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.64 g/l)(25ºC)、
Iristectorin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4178-5mg |
Iristectorin A |
37744-61-9 | 98% | 5mg |
$85 | 2023-04-14 | |
ChemFaces | CFN95037-20mg |
Iristectorin A |
37744-61-9 | >=98% | 20mg |
$318 | 2023-09-19 | |
ChemScence | CS-0100233-5mg |
Iristectorin A |
37744-61-9 | 5mg |
$605.0 | 2022-04-27 | ||
Chengdu Biopurify Phytochemicals Ltd | BP4178-5mg |
Iristectorin A |
37744-61-9 | 98% | 5mg |
$165 | 2022-04-26 | |
MedChemExpress | HY-N6820-5mg |
Iristectorin A |
37744-61-9 | 99.87% | 5mg |
¥6050 | 2024-07-21 | |
ChemScence | CS-0100233-10mg |
Iristectorin A |
37744-61-9 | 10mg |
$1029.0 | 2022-04-27 | ||
MedChemExpress | HY-N6820-10mM*1 mL in DMSO |
Iristectorin A |
37744-61-9 | 99.87% | 10mM*1 mL in DMSO |
¥6655 | 2024-07-21 | |
Ambeed | A830161-10mg |
5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
37744-61-9 | 97% | 10mg |
$250.0 | 2025-03-18 | |
Ambeed | A830161-25mg |
5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
37744-61-9 | 97% | 25mg |
$497.0 | 2025-03-18 | |
A2B Chem LLC | AF82496-5mg |
Iristectorin A |
37744-61-9 | 5mg |
$640.00 | 2023-12-30 |
Iristectorin Aに関する追加情報
Iristectorin A (CAS No. 37744-61-9): A Comprehensive Overview
Iristectorin A (CAS No. 37744-61-9) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, primarily isolated from the Iris tectorum plant, belongs to a class of iridoid glycosides, which are known for their diverse biological activities. In this comprehensive overview, we will delve into the chemical structure, biosynthesis, pharmacological properties, and recent research advancements related to Iristectorin A.
The chemical structure of Iristectorin A is characterized by a cyclopentane ring fused to a cyclohexene ring, with additional functional groups including hydroxyl and glycosidic moieties. This intricate structure confers Iristectorin A with its distinctive physicochemical properties, such as solubility and stability. The molecular formula of Iristectorin A is C15H22O9, and its molecular weight is approximately 346.33 g/mol. These properties make it an interesting subject for both fundamental research and applied studies in medicinal chemistry.
The biosynthesis of Iristectorin A in Iris tectorum involves a series of enzymatic reactions that convert simple precursors into the complex iridoid glycoside structure. Recent studies have identified key enzymes and pathways involved in this process, providing valuable insights into the biosynthetic machinery of iridoid glycosides. Understanding these pathways not only aids in the biotechnological production of Iristectorin A but also opens avenues for the development of novel bioactive compounds through genetic engineering.
In terms of pharmacological properties, Iristectorin A has demonstrated a wide range of biological activities that make it a promising candidate for drug development. One of the most notable activities is its anti-inflammatory effect. Research has shown that Iristectorin A can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential therapeutic agent for inflammatory diseases like arthritis and colitis. Additionally, studies have reported that Iristectorin A possesses antioxidant properties, which can help protect cells from oxidative stress and damage.
Beyond its anti-inflammatory and antioxidant activities, Iristectorin A has also been investigated for its potential anticancer effects. Preclinical studies have demonstrated that Iristectorin A can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying these anticancer effects involves the modulation of signaling pathways such as p53 and PI3K/Akt, which are crucial for cell survival and proliferation.
The neuroprotective properties of Iristectorin A have also been explored in recent years. Studies have shown that it can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. These findings suggest that Iristectorin A may have therapeutic potential in treating neurological disorders.
In addition to its biological activities, the safety profile of Iristectorin A is an important consideration for its potential use as a therapeutic agent. Preclinical toxicity studies have indicated that Iristectorin A exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, more extensive safety assessments are needed to fully understand its long-term effects.
The potential applications of Iristectorin A extend beyond pharmaceuticals to other areas such as cosmeceuticals and functional foods. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products designed to combat aging and inflammation. Furthermore, the inclusion of Iristectorin A(CAS No. 37744-61-9)) in functional foods could provide health benefits by reducing oxidative stress and promoting overall well-being.
In conclusion, Iristectorin A (CAS No. 37744-61-9) strong > is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure, diverse biological activities, and favorable safety profile make it an attractive candidate for further investigation and development. As research continues to uncover new insights into the mechanisms underlying its effects, the future prospects for utilizing Iristectorin A strong > in therapeutics, cosmeceuticals , and functional foods appear promising . p > article > < / response >

